molecular formula C25H26N4O3S B2744769 N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034480-14-1

N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2744769
M. Wt: 462.57
InChI Key: XONKDMJVVWJYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging with PET

One area of application for similar compounds involves the radiosynthesis of selective ligands for imaging with positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related to the compound , has been reported as selective ligands of the translocator protein (18 kDa) suitable for PET imaging. These compounds are designed with specific atoms (e.g., fluorine) to allow for labeling with fluorine-18, facilitating in vivo imaging to study various biological and pathological processes (Dollé et al., 2008).

Synthesis of Anti-Inflammatory and Analgesic Agents

Another application can be found in the synthesis of novel heterocyclic compounds derived from natural products such as visnaginone and khellinone. These compounds, which include various pyrimidines and acetamides, have been screened for their anti-inflammatory and analgesic activities, suggesting potential therapeutic applications. Such research underscores the importance of these chemical families in the development of new pharmacological agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Novel Derivatives

The preparation and antimicrobial screening of novel thienopyrimidine linked rhodanine derivatives represent another significant application. These derivatives demonstrate potent antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial agents. Such studies are crucial for identifying novel compounds capable of combating resistant microbial strains (Kerru et al., 2019).

Antiinflammatory and Analgesic Activity Evaluation

Research into pyrimidine derivatives for their potential anti-inflammatory and analgesic effects highlights another application area. These compounds are synthesized and screened for their biological activities, contributing to the ongoing search for new therapeutic options for managing pain and inflammation (Sondhi et al., 2009).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-4-32-19-12-10-18(11-13-19)27-21(30)15-33-25-28-22-20(17-8-6-5-7-9-17)14-26-23(22)24(31)29(25)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONKDMJVVWJYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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